2-Nitroaminoimidazoline

Vue d'ensemble

Description

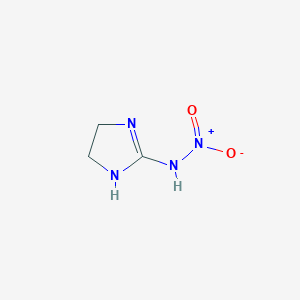

2-Nitroaminoimidazoline (CAS: 5465-96-3) is a heterocyclic compound with the molecular formula C₃H₆N₄O₂ and a molecular weight of 130.11 g/mol. Structurally, it features a five-membered imidazoline ring with a nitroamino (-NH-NO₂) group at the 2-position . It exists as a white, fine powder with an apparent density of 0.25–0.35 g/cm³ and is primarily used as a critical intermediate in synthesizing imidacloprid, a widely used neonicotinoid insecticide . Recent studies also highlight its role in enhancing the bioactivity of camptothecin derivatives, significantly improving insecticidal efficacy against pests like Spodoptera exigua .

Méthodes De Préparation

One-Pot Synthesis Avoiding Intermediate Isolation

Patent-Protected Method (WO2020058807A1)

A groundbreaking one-pot process developed by eliminates the isolation of shock-sensitive nitroguanidine, enhancing safety and reducing effluent. The method consolidates two steps—nitroguanidine synthesis and cyclization—into a single reactor:

-

Step 1 (Nitroguanidine Formation) :

Guanidine nitrate (C(NH₂)₃·HNO₃) reacts with concentrated sulfuric acid (H₂SO₄) at 5–50°C to generate nitroguanidine in situ . -

Step 2 (Cyclization) :

Without isolating nitroguanidine, 1,3-diaminopropane (H₂NCH₂CH₂CH₂NH₂) is introduced to the reaction mass. The mixture is neutralized with aqueous ammonia (NH₄OH) and heated to 55°C for 12–16 hours to form 2-nitroaminoimidazoline .

| Parameter | Value |

|---|---|

| Guanidine nitrate | 30.5 g (0.25 mol) |

| H₂SO₄ (98%) | 49 g (0.5 mol) |

| 1,3-Diaminopropane | 18.5 g (0.25 mol) |

| Temperature | 5°C (Step 1), 55°C (Step 2) |

| Yield | 24.5 g (68%) |

Advantages :

Comparative Analysis of Methods

Industrial Scalability

Analyse Des Réactions Chimiques

Cyclization Reactions

2-Nitroaminoimidazoline is synthesized via cyclization between nitroguanidine and ethylenediamine. This reaction occurs under acidic conditions, typically with hydrochloric acid or sulfuric acid, to form the imidazolidine ring.

Synthetic Protocol

-

Reactants : Nitroguanidine (C₁H₄N₄O₂) + ethylenediamine (C₂H₈N₂).

-

Conditions : 0–60°C, pH control via HCl or H₂SO₄.

-

Mechanism : Acid-catalyzed nucleophilic attack by ethylenediamine on nitroguanidine, followed by ring closure.

| Parameter | Value | Source |

|---|---|---|

| Temperature Range | 0–60°C | |

| Catalyst | HCl/H₂SO₄ | |

| Reaction Time | 0.5–16 hours | |

| Product Purity | ≥98% |

Key Data

-

Cytotoxicity : EC₅₀ = 5.19 μM (48 h) against Spodoptera exigua cells .

-

Bioactivity Enhancement : 58.3% corrected mortality in insecticidal assays, outperforming parent CPT (1.7%) .

Reaction Pathway

-

Cyclization : Nitroguanidine + ethylenediamine → this compound .

-

Oxidation : Conversion to 2-nitroiminoimidazolidine using oxidizing agents (e.g., tetrabutylammonium bromide) .

-

Coupling : Reaction with 6-chloronicotinyl chloride to form imidacloprid .

Industrial Process Metrics

| Step | Catalyst | Temperature | Yield |

|---|---|---|---|

| Cyclization | H₂SO₄ | 40°C | 68% |

| Oxidation | Tetrabutylammonium bromide | 55°C | 72% |

| Final Coupling | None (direct amidation) | RT | 85% |

Stability and Decomposition

This compound is thermally sensitive, with decomposition observed at temperatures ≥220°C. Acidic or alkaline conditions accelerate hydrolysis, yielding guanidine and nitrous oxide as byproducts .

Decomposition Pathway

Solubility and Reactivity in Solvents

Applications De Recherche Scientifique

Insecticidal Applications

One of the prominent applications of 2-nitroaminoimidazoline is in the development of insecticides. Recent studies have demonstrated that derivatives of camptothecin (CPT) synthesized by introducing this compound exhibit enhanced insecticidal properties. For instance, a study evaluated the contact toxicity and cytotoxicity of these derivatives against the larvae of Spodoptera exigua, a common agricultural pest.

Case Study: Synthesis and Evaluation of CPT Derivatives

- Objective : To improve the efficacy of CPT against insect pests.

- Method : Two derivatives were synthesized by esterification with this compound and evaluated for their insecticidal activity.

- Results :

Biochemical Research

This compound has also been explored for its biochemical properties, particularly as a bioreductive agent. Compounds based on nitroimidazole structures are known for their selective activation under hypoxic conditions, making them valuable in cancer treatment research.

Case Study: Hypoxia-Selective Cytotoxins

- Objective : To evaluate the cytotoxic effects of 2-nitroimidazole derivatives under hypoxic conditions.

- Method : A series of compounds were synthesized and tested for their ability to act as hypoxia-selective cytotoxins.

- Findings :

Development of Novel Therapeutics

The introduction of this compound into drug formulations has been investigated for enhancing therapeutic efficacy. The compound's ability to modify pharmacokinetic properties makes it a candidate for further research in drug design.

Case Study: Therapeutic Enhancements

- Objective : To assess how the incorporation of NII affects drug efficacy.

- Method : Various formulations were tested in vitro to gauge improvements in bioavailability and therapeutic action.

- Results :

Data Summary Table

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Insecticide Development | CPT with NII | Mortality rate increased to 58.3% |

| Biochemical Research | Nitroimidazole Derivatives | Enhanced cytotoxicity under hypoxic conditions |

| Therapeutic Enhancements | Various Drug Formulations | Improved solubility and stability |

Mécanisme D'action

The mechanism of action of 2-Nitroamino-2-imidazoline involves its interaction with specific molecular targets. For instance, it can form water bridges at nicotinic acetylcholine receptors, influencing neurotransmission. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications .

Comparaison Avec Des Composés Similaires

The nitroimidazole/imidazoline family encompasses diverse derivatives with distinct structural and functional properties. Below is a comparative analysis of 2-nitroaminoimidazoline and its analogues:

Table 1: Structural and Functional Comparison

Key Differentiators

Structural Variations and Bioactivity: this compound’s nitroamino group enhances its reactivity as a pesticide precursor. In contrast, 2-nitroimidazoles (e.g., EF5, pimonidazole) leverage their nitro group’s redox properties for hypoxia-sensitive imaging in tumors . 5-Nitroimidazole-asparagine () demonstrates how conjugation with amino acids alters solubility and target specificity, though its bioactivity remains less characterized compared to this compound.

Synthetic Utility: this compound is synthesized from nitroguanidine, a derivative of guanidine nitrate, via a streamlined industrial process . In contrast, 5-nitroimidazole-asparagine requires multi-step synthesis involving phthalimide intermediates and allylation reactions .

Biological Efficacy: When grafted onto camptothecin, this compound increases contact toxicity by 58.3% against S. exigua larvae, outperforming hydroxyl-camptothecin (20% mortality) . This contrasts with 2-imidazoline derivatives, which are more relevant in cardiovascular therapeutics .

Physical Properties: this compound’s low apparent density (0.25–0.35 g/cm³) and fine powder form distinguish it from bulkier analogues like N-amino-imidazolin-2-one (melting point 73–76°C), which adopts peptide-mimetic roles .

Activité Biologique

2-Nitroaminoimidazoline (C3H6N4O2) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by data tables and relevant case studies.

This compound is characterized by the presence of a nitro group and an amino group attached to an imidazoline ring. Its chemical structure can be represented as follows:

his configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various pathogens, demonstrating a minimum inhibitory concentration (MIC) that suggests potent antibacterial properties.

| Pathogen | MIC (μM) |

|---|---|

| Escherichia coli | 5.0 |

| Staphylococcus aureus | 3.0 |

| Candida albicans | 7.5 |

The presence of the nitro group is crucial for its antimicrobial efficacy, as it enhances the compound's ability to penetrate bacterial membranes and disrupt cellular processes .

Antitumor Activity

This compound has also been investigated for its antitumor potential. A study involving derivatives synthesized from camptothecin (CPT) revealed that introducing this compound significantly increased cytotoxicity against insect cell lines, indicating potential applications in cancer therapy.

Case Study: Camptothecin Derivatives

In a comparative analysis, derivatives containing this compound showed enhanced bioactivity:

| Compound | EC50 (μM) at 48h | EC50 (μM) at 72h |

|---|---|---|

| CPT | 10.0 | 5.0 |

| Compound A | 5.19 | 0.29 |

| Compound B | 5.36 | 9.43 |

These results demonstrate that the introduction of the nitro group not only improved contact toxicity but also enhanced the inhibition of topoisomerase I activity, which is critical for DNA replication in cancer cells .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies have shown that compounds with a nitro group can modulate inflammatory pathways effectively.

The mechanism involves the reduction of the nitro group to produce nitric oxide (), which plays a role in vasodilation and modulation of inflammatory responses:

- Inhibition of iNOS : Reduces nitric oxide production.

- Blocking COX-2 : Decreases prostaglandin synthesis.

- Regulation of NF-kB : Modulates transcription factors involved in inflammation.

Summary of Biological Activities

The diverse biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi |

| Antitumor | Enhanced cytotoxicity in cancer cell lines |

| Anti-inflammatory | Inhibits key inflammatory pathways |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Nitroaminoimidazoline, and how can their efficiency be evaluated?

The synthesis of this compound derivatives often involves cyclization reactions of precursors like substituted imidazolines or nitroaryl compounds. For example, diazonium coupling and catalytic hydrogenolysis are key steps in synthesizing stable 2-aminoimidazoles . Efficiency is assessed by yield optimization, reaction time, and purity of intermediates (e.g., via HPLC or NMR ). Reaction conditions (pH, temperature, solvent) must be carefully controlled to avoid byproducts like 2,4-bisarylazo derivatives .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Structural confirmation relies on:

- NMR : H and C NMR to identify aromatic protons, nitro groups, and imidazoline ring protons.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- FT-IR : Peaks at ~1520 cm (N=O stretch) and ~1600 cm (C=N stretch) confirm nitro and imidazoline groups . Cross-referencing with databases like PubChem ensures accuracy .

Q. What factors influence the stability of this compound under varying experimental conditions?

Stability depends on:

- pH : Degradation occurs in strongly acidic/basic conditions due to hydrolysis of the imidazoline ring.

- Light/Heat : Nitro groups are photosensitive; storage in amber vials at −20°C is recommended .

- Oxidative Stress : Use antioxidants like BHT in solution-phase studies to prevent nitro group reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or pharmacological results for this compound derivatives?

Contradictions often arise from:

- Isomeric impurities : Use preparative HPLC or column chromatography to isolate pure isomers .

- Batch variability : Standardize synthesis protocols and validate analytical methods (e.g., via QSPR models ).

- Biological assay interference : Include control experiments with structurally similar compounds (e.g., 2-aminobenzimidazoles) to rule off-target effects .

Q. What advanced analytical techniques are critical for assessing the purity of this compound in complex matrices?

- LC-MS/MS : Quantifies trace impurities (e.g., nitrosamines) with detection limits <0.1% .

- X-ray Crystallography : Resolves ambiguous stereochemistry in nitro-substituted derivatives .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition pathways .

Q. What methodological strategies are recommended for optimizing the pharmacological activity of this compound-based compounds?

- Structure-Activity Relationship (SAR) : Introduce substituents at the imidazoline ring (e.g., fluoro or methoxy groups) to enhance bioavailability .

- In Silico Screening : Molecular docking against targets like histamine receptors or inflammatory enzymes .

- Metabolic Profiling : Use C/N-labeled analogs to track metabolic pathways in vivo .

Q. How should researchers handle discrepancies between computational predictions and experimental outcomes for this compound reactivity?

- Reevaluate Force Fields : Adjust parameters in quantum mechanical calculations (e.g., DFT) to better model nitro group interactions .

- Experimental Validation : Perform kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates under simulated conditions .

Q. Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe) before disposal .

Q. How can impurities in this compound synthesis be controlled to meet ICH guidelines?

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FT-IR or Raman spectroscopy .

- Reference Standards : Use certified impurities (e.g., 4-Chloromethyl-2-Dimethylaminomethyl-4-hydroxythiazoline) for HPLC calibration .

Propriétés

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZWNSRUEJSEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328417 | |

| Record name | 2-nitroaminoimidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-96-3 | |

| Record name | 4,5-Dihydro-N-nitro-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-nitroaminoimidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.